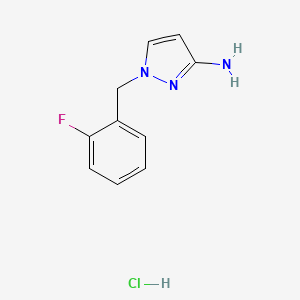

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride

Description

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated pyrazole derivative with a benzyl substituent at the 2-position of the pyrazole ring. This compound is likely utilized as an intermediate in pharmaceutical synthesis, similar to related fluorinated pyrazoles documented in drug development contexts .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14;/h1-6H,7H2,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXACTPGCBBBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-fluorobenzyl bromide with 3-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The overall yield of the industrial process can be significantly higher, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 3 of the pyrazole ring undergoes nucleophilic substitution reactions. Key examples include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF), yielding N-alkylated derivatives.

-

Benzylation : Further benzylation with substituted benzyl halides (e.g., 2-chlorobenzyl bromide) under similar conditions produces disubstituted pyrazole derivatives.

Example Reaction:

Acylation Reactions

The amine group participates in acylation with reagents such as acyl chlorides or anhydrides:

-

Acetylation : Reacts with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form N-acetyl derivatives.

-

Trifluoroacetylation : Trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) yields trifluoroacetyl-protected intermediates .

Key Data:

| Reagent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM | N-Acetyl derivative | 85 | |

| TFAA | THF | Trifluoroacetyl intermediate | 92 |

Cross-Coupling Reactions

The pyrazole scaffold participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., p-tolylboronic acid) using Pd(PPh₃)₄ as a catalyst in dimethylacetamide (DMAC) at 100–150°C to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under catalytic conditions.

Example Protocol (Suzuki):

Cyclization Reactions

The amine group facilitates heterocycle formation:

-

Thiazole Synthesis : Reacts with phenacyl bromides in ethanol under reflux to yield pyrazolyl-thiazole hybrids .

-

Oxazole Formation : Clauson-Kaas reaction with diethyl ethoxymethylenemalonate produces oxazole derivatives .

Reported Yields:

| Cyclization Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiazole | Phenacyl bromide | Pyrazolyl-thiazole | 78 | |

| Oxazole | Diethyl ethoxymethylenemalonate | Oxazole derivative | 65 |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or alcoholic solutions:

-

Deprotonation : Treatment with sodium hydroxide (NaOH) in methanol generates the free amine, which is reactive toward electrophiles.

-

Reprotonation : Reacidification with HCl gas regenerates the hydrochloride salt .

Amidation and Carboxylation

-

Amidation : Reacts with activated carboxylic acids (e.g., using EDC/HOBt coupling) to form carboxamide derivatives .

-

Carboxylation : CO₂ insertion under high pressure in the presence of transition-metal catalysts yields pyrazole-3-carboxylic acids .

Comparative Reactivity:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Amidation | EDC/HOBt, R-COOH | Carboxamide | High |

| Carboxylation | CO₂, [Ru] catalyst | Pyrazole-3-carboxylic acid | Moderate |

Oxidation and Reduction

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves several steps, often starting from readily available precursors. A notable method includes the reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with o-fluorobenzyl bromide under specific conditions to yield the desired compound with high efficiency (up to 99% yield) . This synthesis pathway highlights the compound's accessibility for further research and application.

Antithrombotic Properties

One of the primary applications of this compound is as an intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension (CTEPH). Riociguat acts as a soluble guanylate cyclase stimulator, enhancing nitric oxide signaling and leading to vasodilation . The compound's role in this context emphasizes its importance in developing treatments for serious cardiovascular conditions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation . Further investigations are required to elucidate the exact mechanisms and efficacy of this compound against various cancer cell lines.

Case Study 1: Synthesis Efficiency

A study highlighted the improved synthesis method for producing this compound, emphasizing its high yield and cost-effectiveness. Researchers noted that using potassium carbonate as a base facilitated the reaction at room temperature, significantly reducing production costs while maintaining high purity levels .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Reaction with o-fluorobenzyl bromide | 71.16 |

| 2 | Reaction with cyano zinc | 63.7 |

| 3 | Final product formation | 99 |

Case Study 2: Pharmacological Testing

In a pharmacological study, derivatives of pyrazole were tested for their ability to inhibit specific enzymes associated with cancer cell growth. The results indicated that compounds structurally related to this compound showed significant inhibition rates, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1240565-16-5)

- Substituents : 4-Chloro and 2-fluoro on the benzyl group.

- Molecular Weight : 225.65 g/mol (C₁₀H₉ClFN₃) .

- This substitution pattern could alter binding affinity in biological targets compared to the parent compound .

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1240579-69-4)

- Substituents : 3-Chloro and 4-fluoro on the benzyl group.

- Molecular Weight : 225.65 g/mol (C₁₀H₉ClFN₃) .

- Key Differences : The meta-chloro and para-fluoro arrangement introduces steric and electronic effects distinct from the ortho-fluoro substitution in the target compound. This may influence receptor interaction selectivity .

Core Heterocycle Modifications

1-(Difluoromethyl)-1H-pyrazol-3-amine Hydrochloride (CAS 919785-20-9)

- Substituents : Difluoromethyl group replaces the benzyl moiety.

- Molecular Weight : 179.02 g/mol (C₄H₇ClF₂N₃) .

1-(2-Fluorophenyl)-1H-pyrazol-3-amine (CAS 685094-07-9)

Functional Group Replacements

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 106308-41-2)

Physicochemical and Pharmacological Implications

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | logP* | Solubility* |

|---|---|---|---|---|

| 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine HCl | 2-Fluorobenzyl | ~226.66 | 2.1 | Moderate |

| 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine | 4-Cl, 2-F on benzyl | 225.65 | 2.8 | Low |

| 1-(Difluoromethyl)-1H-pyrazol-3-amine HCl | Difluoromethyl | 179.02 | 1.5 | High |

| 1-(2-Fluorophenyl)-1H-pyrazol-3-amine | 2-Fluorophenyl | 177.18 | 1.9 | Moderate |

*Predicted using analogous structures and substituent effects.

Pharmacological Considerations

- Target Affinity : Ortho-fluoro substitution (as in the target compound) may provide optimal steric hindrance for binding to enzymes like kinases or GPCRs, while para-substituted analogs (e.g., CAS 1909320-30-4 in ) could exhibit divergent activity profiles .

- Metabolic Stability : Fluorine atoms generally reduce oxidative metabolism, extending half-life. Difluoromethyl and triazole-containing variants may further enhance stability .

Biological Activity

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

- IUPAC Name : this compound

- CAS Number : 1158592-31-4

- Molecular Formula : C10H10ClF N3

- Molecular Weight : 229.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, studies have shown that related compounds can inhibit p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for these inhibitors often fall in the low micromolar range, indicating potent activity against various cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Research Findings

Recent research has focused on optimizing the pharmacological properties of pyrazole derivatives, including this compound. Key findings include:

- Selectivity and Potency : Modifications to the pyrazole scaffold have resulted in compounds with improved selectivity for specific targets, enhancing their therapeutic profiles .

- Bioavailability : Structural optimizations have led to compounds with higher oral bioavailability, making them more suitable for clinical applications .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions starting with fluorobenzyl halides and pyrazole precursors. For example, nucleophilic substitution reactions under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO can introduce the 2-fluorobenzyl group to the pyrazole core . Post-synthesis, characterization should include:

- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 4.0–5.0 ppm for benzyl CH₂) .

- LCMS/HRMS : To verify molecular weight and purity (>95% by HPLC) .

- Elemental Analysis : To validate stoichiometry of the hydrochloride salt .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in solvents (DMSO, water, ethanol) at concentrations relevant to biological assays (e.g., 10 mM). Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC for decomposition products over 72 hours .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for fluorobenzyl group incorporation .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal solvents, catalysts, and reaction times .

- In Silico Screening : Simulate steric/electronic effects of substituents on reaction yields using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with variations in the fluorobenzyl group or pyrazole substituents. Use statistical tools (e.g., ANOVA) to identify critical functional groups .

- Dose-Response Curves : Test cytotoxicity and efficacy in multiple cell lines (e.g., HEK293, HepG2) to isolate confounding factors like off-target effects .

Q. How can experimental design minimize variability in synthesis yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE reduced reaction optimization time by 40% in pyrazole derivatives .

- Process Control : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .

Q. What safety protocols are critical when handling this compound in advanced research?

Methodological Answer:

- Risk Assessment : Review SDS for hazards (e.g., amine reactivity, hydrochloride corrosivity). Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

- Waste Management : Neutralize hydrochloride waste with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.